molecular formula C11H17Cl2N3 B13501620 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride

Cat. No.: B13501620
M. Wt: 262.18 g/mol
InChI Key: JAJORGWMCISMQR-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

The synthesis of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride typically involves several steps:

Chemical Reactions Analysis

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride undergoes various chemical reactions:

Scientific Research Applications

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride involves several molecular targets and pathways:

Biological Activity

1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound's chemical structure contributes to its biological activity. It is classified as an indazole derivative, which is known for various pharmacological effects.

Property Value
CAS No.1379956-24-7
Molecular FormulaC11H15ClN3
Molecular Weight243.7 g/mol
Purity≥90%

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of various cellular pathways, contributing to its observed biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the areas of anti-inflammatory , antimicrobial , and anticancer effects.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various human cancer cell lines:

Cell Line IC50 (µM) Effect
K562 (Leukemia)5.15Significant inhibition
A549 (Lung Cancer)12.0Moderate inhibition
Hep-G2 (Liver Cancer)10.0Moderate inhibition

In a study involving K562 cells, treatment with varying concentrations of the compound resulted in increased apoptosis rates, indicating its potential as an effective anticancer agent .

Anti-inflammatory Activity

The compound has also shown potential in reducing inflammatory responses. In vitro assays demonstrated a decrease in pro-inflammatory cytokines when treated with the compound, suggesting its utility in inflammatory diseases .

Case Studies

  • K562 Cell Line Study : A study investigated the effects of this compound on K562 cells, revealing that it induced apoptosis through modulation of Bcl-2 family proteins. The results showed a dose-dependent increase in apoptosis with concentrations ranging from 10 to 14 µM .
  • A549 Cell Line Study : Another study evaluated the compound's effects on A549 lung cancer cells, where it exhibited significant cytotoxicity and affected cell cycle progression by inducing G2/M phase arrest .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of indazole derivatives. The addition of specific substituents has been shown to improve potency against various cancer types while maintaining selectivity for normal cells .

Properties

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18 g/mol

IUPAC Name

1-(2H-indazol-3-yl)butan-2-amine;dihydrochloride

InChI

InChI=1S/C11H15N3.2ClH/c1-2-8(12)7-11-9-5-3-4-6-10(9)13-14-11;;/h3-6,8H,2,7,12H2,1H3,(H,13,14);2*1H

InChI Key

JAJORGWMCISMQR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C2C=CC=CC2=NN1)N.Cl.Cl

Origin of Product

United States

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